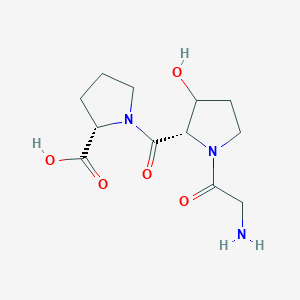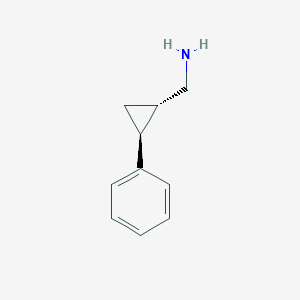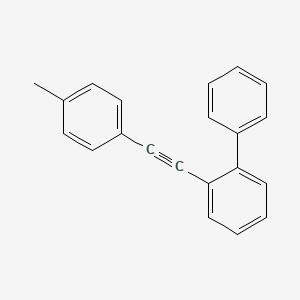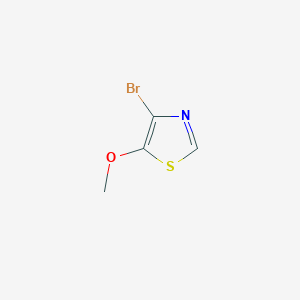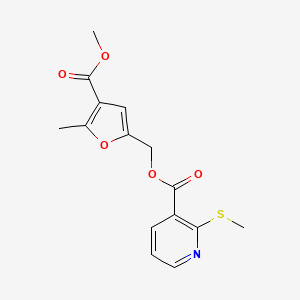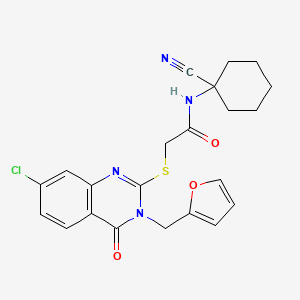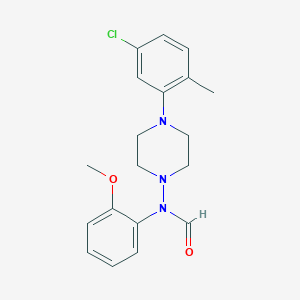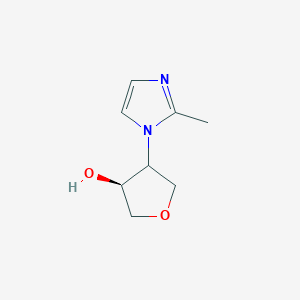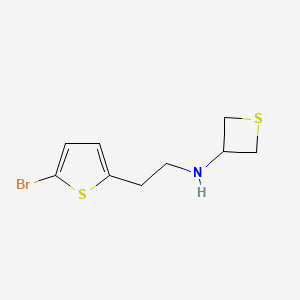
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to an ethyl chain, which is further connected to a thietan-3-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine typically involves the bromination of thiophene followed by subsequent reactions to introduce the ethyl and thietan-3-amine groups. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene in the presence of a solvent like tetrahydrofuran (THF) under nitrogen atmosphere . The resulting bromothiophene derivative can then be reacted with ethylamine and thietan-3-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl and thietan-3-amine groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-Bromothiophen-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of thietan-3-amine.
2-(5-Bromothiophen-2-yl)acetonitrile: Contains a nitrile group instead of the ethyl and thietan-3-amine groups.
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan-3-amine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12BrNS2 |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
N-[2-(5-bromothiophen-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H12BrNS2/c10-9-2-1-8(13-9)3-4-11-7-5-12-6-7/h1-2,7,11H,3-6H2 |
Clé InChI |
QGIAHYMKYGBTBM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCCC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




